
N-(2,2-Dimethoxyethyl)-N'-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are often used in various scientific and industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea typically involves the reaction of 2,2-dimethoxyethylamine with 5-tert-butyl-1,3,4-thiadiazole-2-isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-ethylurea
- N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-propylurea
Uniqueness
N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group and thiadiazole ring contribute to its stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
51461-71-3 |
|---|---|
Molekularformel |
C12H22N4O3S |
Molekulargewicht |
302.40 g/mol |
IUPAC-Name |
3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2,2-dimethoxyethyl)-1-methylurea |
InChI |
InChI=1S/C12H22N4O3S/c1-12(2,3)9-14-15-10(20-9)13-11(17)16(4)7-8(18-5)19-6/h8H,7H2,1-6H3,(H,13,15,17) |
InChI-Schlüssel |
JEBBYIJCXLFPCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)N(C)CC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
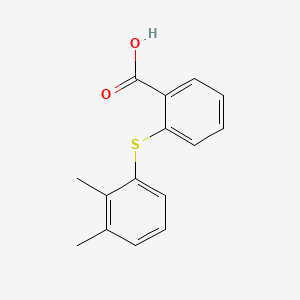
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)
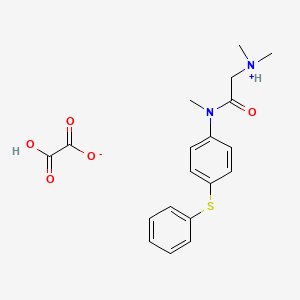


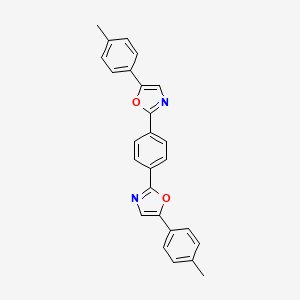
![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)
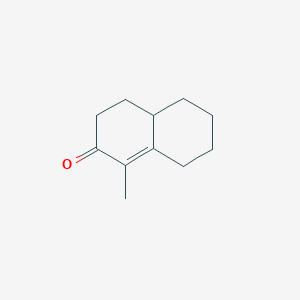
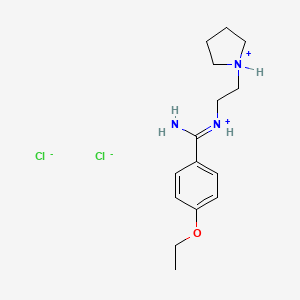
![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
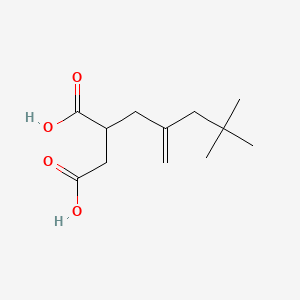
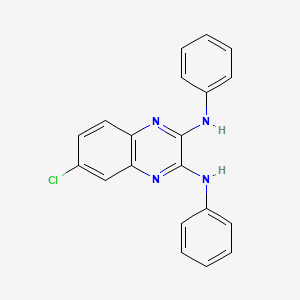
![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)
